acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol
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Overview
Description
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol is a chemical compound that combines the properties of acetic acid and a dibrominated cyclohexene diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol typically involves the bromination of cyclohexene derivatives followed by diol formation and acetylation. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, followed by hydrolysis to introduce the diol groups. The final step involves acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and diol groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid; (1R,4R,5S,6S)-5,6-diacetyloxy-4-phenylmethoxy-1-cyclohex-2-enyl ester .
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene .
Uniqueness
Acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol is unique due to the presence of both bromine atoms and diol groups on the cyclohexene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
170210-90-9 |
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Molecular Formula |
C10H16Br2O6 |
Molecular Weight |
392.04 g/mol |
IUPAC Name |
acetic acid;(1R,4R,5S,6S)-5,6-dibromocyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H8Br2O2.2C2H4O2/c7-5-3(9)1-2-4(10)6(5)8;2*1-2(3)4/h1-6,9-10H;2*1H3,(H,3,4)/t3-,4-,5+,6+;;/m1../s1 |
InChI Key |
NBXUCZLDRHBQSS-WMUOJARJSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=C[C@H]([C@@H]([C@H]([C@@H]1O)Br)Br)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)Br)Br)O |
Origin of Product |
United States |
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